

comparative spectroscopic analysis of 2,4-Bis(1-phenylethyl)phenol isomers

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Compound of Interest

Compound Name: 2,4-Bis(1-phenylethyl)phenol

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A comprehensive comparative analysis of the spectroscopic properties of **2,4-Bis(1-phenylethyl)phenol** and its isomers is crucial for researchers, scientists, and drug development professionals for unambiguous identification and characterization. This guide provides a detailed comparison of the available spectroscopic data for the 2,4-, 2,6-, and 3,5-isomers of Bis(1-phenylethyl)phenol, supported by experimental protocols and data visualizations.

Introduction

Bis(1-phenylethyl)phenols are a group of aromatic organic compounds with the chemical formula $C_{22}H_{22}O$.^{[1][2]} The isomers are distinguished by the substitution pattern of the two 1-phenylethyl groups on the phenol ring. These compounds are of interest in various fields due to their potential applications stemming from their phenolic structure. Accurate identification of each isomer is paramount and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for the 2,4-, 2,6-, and 3,5-isomers of Bis(1-phenylethyl)phenol. It is important to note that while data for the 2,4- and 2,6-isomers are available in spectral databases, experimental data for the 3,5-isomer is limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^{13}C NMR Spectral Data of Bis(1-phenylethyl)phenol Isomers

Isomer	Available Data	Source
2,4-Bis(1-phenylethyl)phenol	^{13}C NMR spectrum available	SpectraBase[3]
2,6-Bis(1-phenylethyl)phenol	^{13}C NMR spectrum available	SpectraBase[4]
3,5-Bis(1-phenylethyl)phenol	No experimental data found	

Note: Specific chemical shift values were not directly available in the search results and would require accessing the spectral databases directly.

Mass Spectrometry (MS)

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data of Bis(1-phenylethyl)phenol Isomers

Isomer	Key Mass Fragments (m/z)	Source
2,4-Bis(1-phenylethyl)phenol	302 (M+), 287, 105	NIST Mass Spectrometry Data Center[3]
2,6-Bis(1-phenylethyl)phenol	Data available	SpectraBase[4]
3,5-Bis(1-phenylethyl)phenol	No experimental data found	

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectral Data of Bis(1-phenylethyl)phenol Isomers

Isomer	Key Absorptions (cm^{-1})	Source
2,4-Bis(1-phenylethyl)phenol	Vapor Phase IR Spectrum available	SpectraBase[3]
2,6-Bis(1-phenylethyl)phenol	No experimental data found	
3,5-Bis(1-phenylethyl)phenol	No experimental data found	

Note: The characteristic IR absorptions for phenols include a broad O-H stretch around 3200-3600 cm^{-1} , aromatic C-H stretches around 3000-3100 cm^{-1} , and C=C aromatic ring stretches between 1500-1600 cm^{-1} .^[5]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying spectroscopic data. The following are generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of phenolic compounds is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical to avoid overlapping signals with the analyte.^[6]
- **Instrument:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum. The chemical shift of the phenolic hydroxyl proton can vary (typically δ 4-8 ppm) and can be confirmed by a D_2O exchange experiment, where the OH peak disappears.^{[7][8]}
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH_2 , and CH_3 groups.^[9]
- **Data Processing:** Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of phenolic compounds involves:

- **Sample Preparation:** Dissolve the sample in a volatile organic solvent. Derivatization, for instance, by silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), may be necessary to increase the volatility and thermal stability of the phenolic compounds.^[10]

- **GC Separation:** Inject the prepared sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5MS). The oven temperature is programmed to ramp up to ensure the separation of the isomers.[\[11\]](#)
- **MS Detection:** The separated compounds are then introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating ions, which are then separated based on their mass-to-charge ratio.
- **Data Analysis:** The resulting mass spectra are compared with spectral libraries (e.g., NIST) for compound identification.

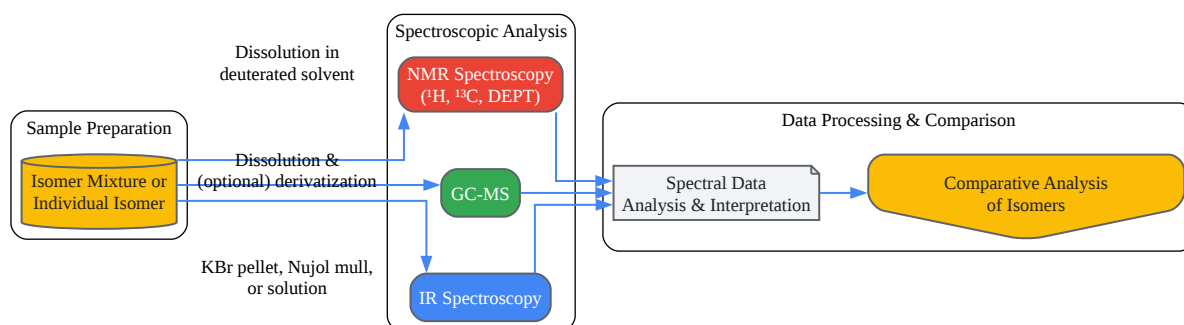
Infrared (IR) Spectroscopy

The following outlines a standard procedure for obtaining an IR spectrum of a solid phenolic compound:

- **Sample Preparation:**
 - **KBr Pellet:** Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
 - **Nujol Mull:** Grind the sample with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., KBr or NaCl).[\[12\]](#)[\[13\]](#)
 - **Solution:** Dissolve the sample in a suitable solvent (e.g., CCl_4) and place the solution in a liquid sample cell. A background spectrum of the solvent should be recorded and subtracted.
- **IR Spectrum Acquisition:** Place the prepared sample in the IR spectrometer and record the spectrum. The characteristic absorption bands for the hydroxyl and aromatic functionalities are then identified.[\[5\]](#)[\[14\]](#)

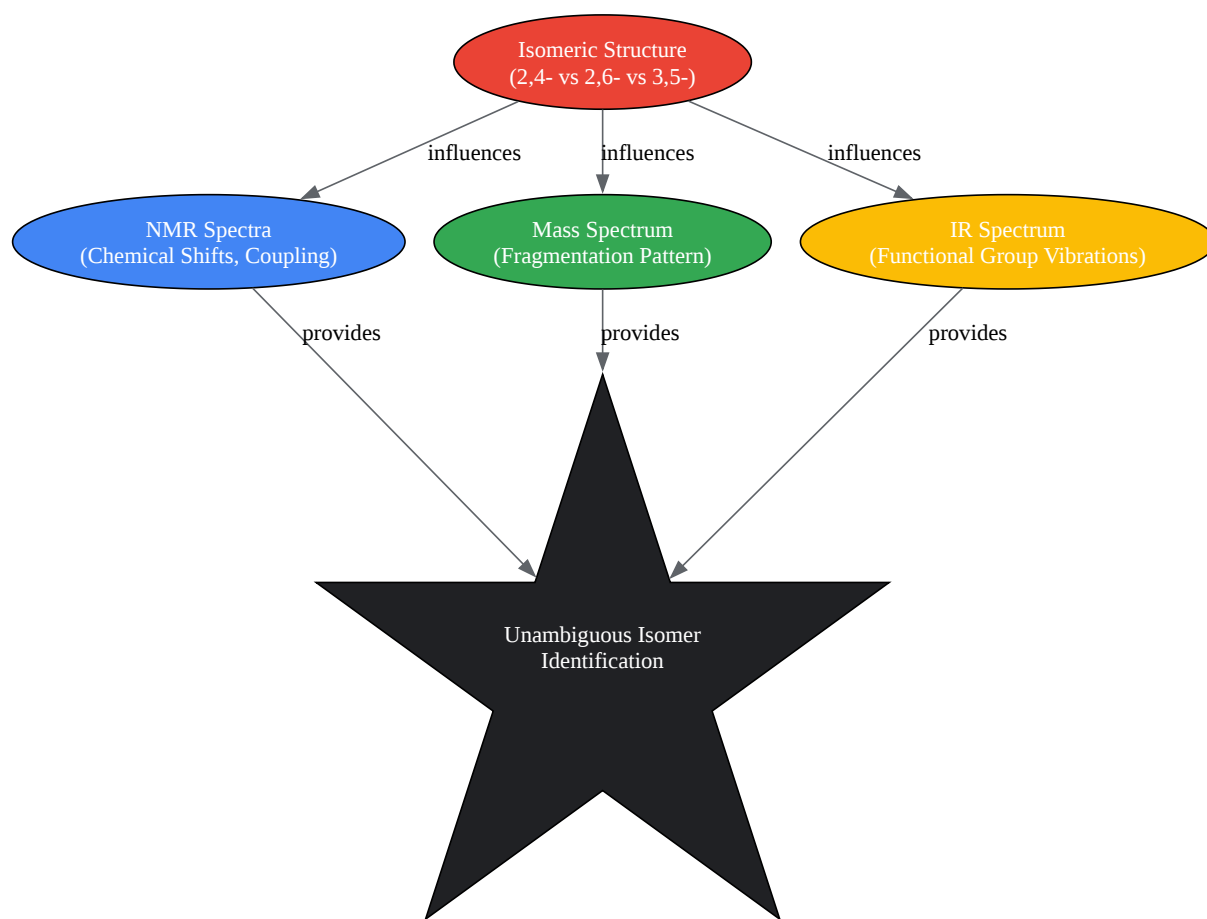
Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the comparative spectroscopic analysis of the isomers.



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Caption: Experimental workflow for comparative spectroscopic analysis.



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Caption: Logical relationships in spectroscopic identification.

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